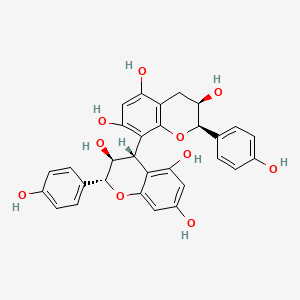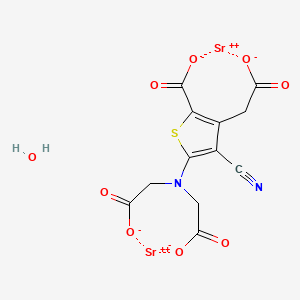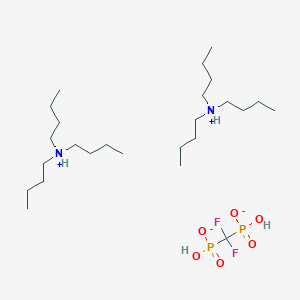
Dihydropteroate
描述
Dihydropteroate is an important intermediate in the biosynthesis of folate, a crucial cofactor for various cellular functions such as DNA synthesis and repair. It is a pterin compound created from para-aminobenzoic acid (PABA) by the enzyme this compound synthase.
准备方法
Synthetic Routes and Reaction Conditions: Dihydropteroate can be synthesized through the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate in the presence of this compound synthase. The reaction typically occurs under physiological conditions, with the enzyme facilitating the formation of the this compound intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale fermentation of microorganisms that naturally produce the enzyme this compound synthase. The enzyme is then extracted and used to catalyze the reaction between PABA and dihydropterin pyrophosphate to produce this compound.
化学反应分析
Types of Reactions: Dihydropteroate primarily undergoes reactions related to its role in folate biosynthesis. These include:
Oxidation: this compound can be oxidized to form dihydrofolic acid, a key step in the biosynthesis of folate.
Reduction: this compound can be reduced to form dihydropteridine, which is further processed in the folate biosynthesis pathway.
Common Reagents and Conditions:
Oxidation: The oxidation of this compound to dihydrofolic acid typically requires molecular oxygen and specific oxidase enzymes.
Reduction: The reduction of this compound to dihydropteridine involves the use of reducing agents such as NADPH.
Major Products Formed:
Dihydrofolic Acid: A key intermediate in the biosynthesis of folate.
Dihydropteridine: A precursor in the folate biosynthesis pathway.
科学研究应用
Dihydropteroate has significant applications in various fields:
Chemistry: It is used as a building block in the synthesis of various folate derivatives and analogs.
Biology: this compound is essential for studying folate metabolism and its role in cellular processes.
Medicine: It is a target for antimicrobial drugs, particularly sulfonamides, which inhibit this compound synthase and disrupt folate biosynthesis in bacteria and parasites.
Industry: this compound is used in the production of folate supplements and fortified foods.
作用机制
Dihydropteroate exerts its effects by serving as an intermediate in the folate biosynthesis pathway. The enzyme this compound synthase catalyzes the formation of this compound from PABA and dihydropterin pyrophosphate. This intermediate is then further processed to form dihydrofolic acid, which is essential for the synthesis of tetrahydrofolic acid, a cofactor required for DNA synthesis and repair.
Molecular Targets and Pathways Involved:
This compound Synthase: The primary enzyme involved in the formation of this compound.
Folate Biosynthesis Pathway: The pathway in which this compound is converted to dihydrofolic acid and subsequently to tetrahydrofolic acid.
相似化合物的比较
Dihydropteroate is unique in its role as an intermediate in folate biosynthesis. Similar compounds include:
PABA (Para-Aminobenzoic Acid): The precursor to this compound.
Dihydrofolic Acid: The product of this compound oxidation.
Tetrahydrofolic Acid: The final product in the folate biosynthesis pathway.
While these compounds are related, this compound's specific role as an intermediate makes it distinct in its applications and importance in biological processes.
属性
IUPAC Name |
4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,16H,5-6H2,(H,22,23)(H4,15,17,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFYVDCHGVNRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175605 | |
| Record name | Dihydropteroate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7,8-Dihydropteroic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2134-76-1 | |
| Record name | Dihydropteroic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydropteroate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydropteroate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-Dihydropteroic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3GL4V652E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7,8-Dihydropteroic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


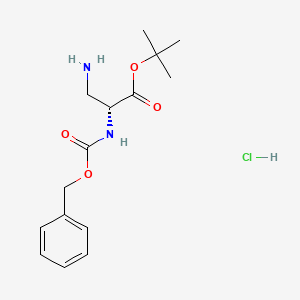
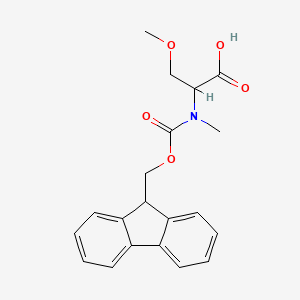
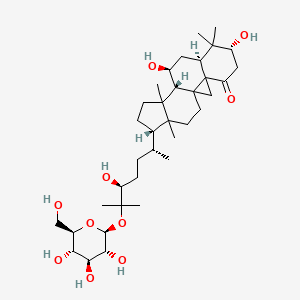
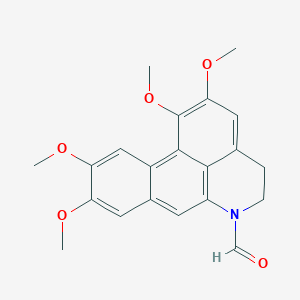
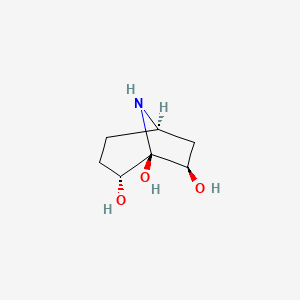
![(6S,7R,8As)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B1495999.png)

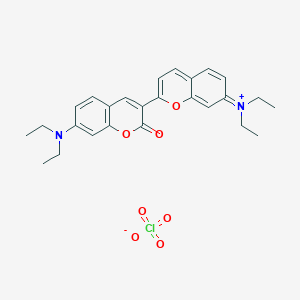
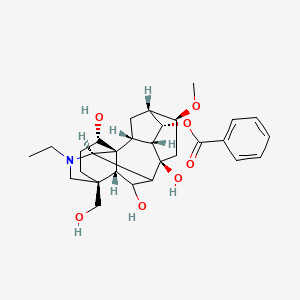

![[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B1496010.png)
